Cas no 1566435-40-2 (5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2-pyrrolidinyl)-
- 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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- MDL: MFCD26062477
- インチ: 1S/C7H9N3O3/c11-7(12)5-9-6(13-10-5)4-2-1-3-8-4/h4,8H,1-3H2,(H,11,12)
- InChIKey: DTQOZLGWQWYZRN-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CCCN2)=NC(C(O)=O)=N1
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264391-1.0g |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1566435-40-2 | 1.0g |
$821.0 | 2023-03-01 | ||
Enamine | EN300-264391-5g |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1566435-40-2 | 5g |
$2154.0 | 2023-09-14 | ||
Enamine | EN300-264391-2.5g |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1566435-40-2 | 2.5g |
$1701.0 | 2023-09-14 | ||
Enamine | EN300-264391-10.0g |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1566435-40-2 | 10.0g |
$2708.0 | 2023-03-01 | ||
Enamine | EN300-264391-5.0g |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1566435-40-2 | 5.0g |
$2154.0 | 2023-03-01 | ||
Enamine | EN300-264391-1g |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1566435-40-2 | 1g |
$821.0 | 2023-09-14 | ||
Enamine | EN300-264391-10g |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1566435-40-2 | 10g |
$2708.0 | 2023-09-14 |
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1566435-40-2)
The compound 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1566435-40-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the versatility of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid as a scaffold for drug discovery. Its oxadiazole core, combined with the pyrrolidine moiety, offers a promising platform for the development of novel bioactive molecules. Researchers have successfully synthesized derivatives of this compound, demonstrating its adaptability for various pharmacological targets.
One of the key areas of investigation has been the compound's potential as an enzyme inhibitor. Preliminary in vitro studies suggest that 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibits inhibitory activity against certain proteases and kinases, making it a candidate for the treatment of diseases such as cancer and inflammatory disorders. The mechanism of action appears to involve competitive binding to the active sites of these enzymes.
In addition to its enzyme inhibitory properties, recent research has explored the compound's role in modulating protein-protein interactions. The unique structural characteristics of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid enable it to act as a molecular glue, facilitating the interaction between proteins that are otherwise difficult to target. This property opens new avenues for the development of therapeutics for complex diseases.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Early results indicate that 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid possesses favorable pharmacokinetic profiles, with good oral absorption and moderate half-life. These findings support its potential as a lead compound for further drug development.
Despite these promising results, challenges remain in optimizing the compound's efficacy and safety. Current research efforts are focused on structural modifications to enhance its potency and selectivity, while minimizing off-target effects. Computational modeling and high-throughput screening are being employed to identify the most promising derivatives.
In conclusion, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1566435-40-2) represents a promising scaffold for the development of novel therapeutics. Its unique structural features, combined with its demonstrated biological activity, make it a valuable candidate for further investigation. Ongoing research is expected to yield additional insights into its potential applications, paving the way for new treatments in the field of chemical biology and medicinal chemistry.
1566435-40-2 (5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品
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